molecular formula C4H11NO3 B3130630 carbonic acid; N,N-dimethylmethanamine CAS No. 34408-21-4

carbonic acid; N,N-dimethylmethanamine

Cat. No.: B3130630
CAS No.: 34408-21-4
M. Wt: 121.14 g/mol
InChI Key: ARGNFRQXCRRALH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of carbonic acid; N,N-dimethylmethanamine typically involves the reaction of carbon dioxide with N,N-dimethylmethanamine. This reaction can be carried out under controlled conditions to ensure the formation of the desired product. The reaction is as follows: [ \text{CO}_2 + \text{(CH}_3\text{)}_2\text{NH} \rightarrow \text{(CH}_3\text{)}_2\text{NCOOH} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of high-pressure reactors to facilitate the reaction between carbon dioxide and N,N-dimethylmethanamine. The process may also include purification steps to isolate the compound from any by-products.

Chemical Reactions Analysis

Types of Reactions: Carbonic acid; N,N-dimethylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N,N-dimethylmethanamine N-oxide.

    Reduction: Reduction reactions can convert the compound back to its amine form.

    Substitution: The compound can participate in substitution reactions where the carbonic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides can facilitate substitution reactions.

Major Products Formed:

    Oxidation: N,N-dimethylmethanamine N-oxide.

    Reduction: N,N-dimethylmethanamine.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Carbonic acid; N,N-dimethylmethanamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic applications and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of carbonic acid; N,N-dimethylmethanamine involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the amine group, allowing it to participate in nucleophilic substitution reactions. Additionally, the carbonic acid group can undergo protonation and deprotonation, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    N,N-Dimethylformamide: Similar in structure but contains a formyl group instead of a carbonic acid group.

    N,N-Dimethylethanamine: Similar amine structure but lacks the carbonic acid component.

Uniqueness: Carbonic acid; N,N-dimethylmethanamine is unique due to the presence of both the carbonic acid and dimethylamine groups, which confer distinct chemical properties and reactivity. This combination allows the compound to participate in a wider range of chemical reactions compared to its individual components.

Properties

IUPAC Name

carbonic acid;N,N-dimethylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N.CH2O3/c1-4(2)3;2-1(3)4/h1-3H3;(H2,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGNFRQXCRRALH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C.C(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10955956
Record name Carbonic acid--N,N-dimethylmethanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10955956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34408-21-4
Record name Trimethylammonium bicarbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34408-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbonic acid, compd. with trimethylamine (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034408214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbonic acid--N,N-dimethylmethanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10955956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

carbonic acid; N,N-dimethylmethanamine
Cyano-borohydride
carbonic acid; N,N-dimethylmethanamine
carbonic acid; N,N-dimethylmethanamine
carbonic acid; N,N-dimethylmethanamine
carbonic acid; N,N-dimethylmethanamine
carbonic acid; N,N-dimethylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.